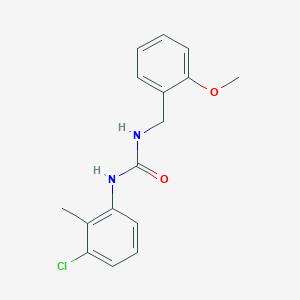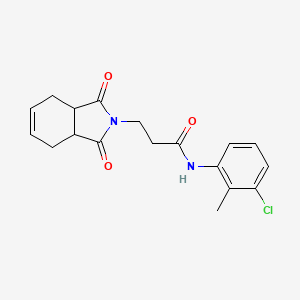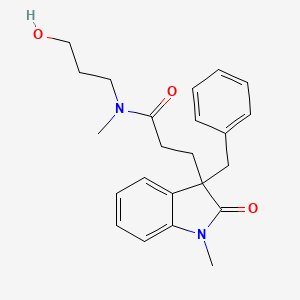
1-(5-bromo-2-furoyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-furoyl)-4-methyl-1,4-diazepane is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the diazepane family, which is known for its diverse range of biological activities and pharmacological properties. In
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-furoyl)-4-methyl-1,4-diazepane is not yet fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA, an inhibitory neurotransmitter in the brain. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been found to increase the levels of GABA in the brain, resulting in a decrease in neuronal excitability and an overall calming effect. Additionally, this compound has been shown to have anticonvulsant and anxiolytic effects, making it a potential treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-bromo-2-furoyl)-4-methyl-1,4-diazepane in lab experiments is its diverse range of biological activities. This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects, making it a useful tool for studying the GABAergic system and its potential applications in the treatment of neurological disorders. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 1-(5-bromo-2-furoyl)-4-methyl-1,4-diazepane. One potential direction is the development of new analogs of this compound with enhanced biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, more research is needed to explore the potential uses of this compound in other areas of scientific research, such as drug discovery and development.
Synthesis Methods
The synthesis of 1-(5-bromo-2-furoyl)-4-methyl-1,4-diazepane involves the reaction of 5-bromo-2-furoic acid with 1,4-diazepane in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then further reacted with methylamine to produce this compound. This method has been successfully used to produce high yields of the compound with good purity.
Scientific Research Applications
1-(5-bromo-2-furoyl)-4-methyl-1,4-diazepane has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as epilepsy and anxiety.
properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-13-5-2-6-14(8-7-13)11(15)9-3-4-10(12)16-9/h3-4H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBYFNMOGUNLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
![2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5328901.png)
amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)


![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328953.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5328965.png)

![methyl 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5328990.png)